molecular formula C6H10O4 B12652522 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol CAS No. 72252-47-2

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol

Cat. No.: B12652522
CAS No.: 72252-47-2
M. Wt: 146.14 g/mol
InChI Key: WABHYJTYGYNPTR-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo[222]octane-4-methanol is a chemical compound with the molecular formula C7H12O4 It is known for its unique bicyclic structure, which includes three oxygen atoms forming a trioxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol typically involves the reaction of pentaerythritol with orthoformic esters under acidic conditions. The reaction proceeds through the formation of an intermediate orthoester, which then undergoes cyclization to form the trioxabicyclo structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pentaerythritol and orthoformic esters, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octane-4-methanol
  • 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane
  • 2,6,7-Trioxabicyclo[2.2.2]octane-4-methyl-1-phenyl-

Uniqueness

2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol is unique due to its specific trioxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in various chemical and biological applications .

Properties

CAS No.

72252-47-2

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

2,6,7-trioxabicyclo[2.2.2]octan-4-ylmethanol

InChI

InChI=1S/C6H10O4/c7-1-6-2-8-5(9-3-6)10-4-6/h5,7H,1-4H2

InChI Key

WABHYJTYGYNPTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)OC2)CO

Origin of Product

United States

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